4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
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Overview
Description
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound featuring a combination of fluorinated benzamide, pyrazolopyrimidine, and pyrrolidine moieties. This compound belongs to the class of pyrazolopyrimidine derivatives, which have garnered interest due to their diverse pharmacological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves a multi-step synthetic route. A generalized synthetic pathway could involve:
The initial formation of the pyrazolopyrimidine core through condensation reactions involving suitable precursors.
Subsequent functionalization to introduce the pyrrolidin-1-yl and fluorobenzamide moieties.
Reaction conditions would often include controlled temperatures, catalysts, and solvents to optimize yield and purity.
Industrial Production Methods
On an industrial scale, this compound could be produced using batch or continuous flow processes. The key to scalability would involve optimizing each step of the synthesis for maximum efficiency, reproducibility, and minimal environmental impact. Techniques like high-performance liquid chromatography (HPLC) and spectroscopy would be employed for quality control and ensuring batch consistency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can participate in various chemical reactions such as:
Oxidation: Introduction of oxygen atoms leading to the formation of oxidized derivatives.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of hydrogen or functional groups with other atoms or groups.
Common Reagents and Conditions
Some common reagents used include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substituting Agents: Halogens (Br₂, Cl₂), nucleophiles like ammonia (NH₃).
Major Products Formed
The major products of these reactions would vary depending on the specific reaction conditions and reagents used but could include various oxidized, reduced, or substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a precursor or intermediate for the synthesis of more complex molecules, serving as a building block for drug development or other chemical entities.
Biology: In biological research, the compound might be explored for its interactions with biological macromolecules, such as proteins or nucleic acids, potentially acting as a probe in biochemical assays.
Medicine: Medically, this compound or its derivatives might exhibit pharmacological properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities, making them candidates for drug discovery and development.
Industry: Industrially, this compound could find applications in the development of new materials or as a functional additive in various chemical products.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide exerts its effects would depend on its specific interactions at the molecular level. It might target specific enzymes or receptors, modulating their activity or inhibiting certain biological pathways. These interactions could involve binding to the active site of enzymes or interacting with receptor subunits, thereby altering cellular signaling and function.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrazolopyrimidine derivatives, 4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to its unique combination of fluorinated benzamide and pyrrolidine groups. This unique structure could confer distinct pharmacological properties and chemical reactivity.
List of Similar Compounds
Some similar compounds in the same class might include:
4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl analogs
Fluorinated benzamide derivatives
Other pyrazolopyrimidine-based molecules
Properties
IUPAC Name |
4-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O/c19-14-5-3-13(4-6-14)18(26)20-7-10-25-17-15(11-23-25)16(21-12-22-17)24-8-1-2-9-24/h3-6,11-12H,1-2,7-10H2,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRROUWGKKJCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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